

physical and chemical properties of 4-Iodo-5-methyl-3-phenylisoxazole

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Compound of Interest

Compound Name: 4-Iodo-5-methyl-3-phenylisoxazole

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An In-depth Technical Guide to 4-Iodo-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-5-methyl-3-phenylisoxazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its structural architecture, featuring a phenyl-substituted isoxazole ring with an iodine atom at the 4-position and a methyl group at the 5-position, provides a versatile scaffold for the development of novel molecules with diverse applications. The presence of the iodine atom is particularly noteworthy, as it serves as a valuable functional handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular entities.^[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Iodo-5-methyl-3-phenylisoxazole**. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related isoxazole derivatives in drug discovery and materials science. While this compound is commercially available, detailed experimental data in the public domain is limited. This guide compiles the available information and highlights areas where further research is needed.

Physicochemical Properties

The fundamental physicochemical properties of **4-Iodo-5-methyl-3-phenylisoxazole** are summarized in the table below. It is important to note that while basic identifiers are readily available, experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Table 1: Physicochemical Data for **4-Iodo-5-methyl-3-phenylisoxazole**

Property	Value	Source(s)
IUPAC Name	4-Iodo-5-methyl-3-phenyl-1,2-oxazole	[2]
CAS Number	31295-66-6	[3][4]
Molecular Formula	C ₁₀ H ₈ INO	[2][3][4]
Molecular Weight	285.08 g/mol	[2][3][4]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Conditions	Store at 0-8°C	
		[3]

Spectral Data

Detailed experimental spectral data for **4-Iodo-5-methyl-3-phenylisoxazole** are not readily available in the searched scientific literature. The following tables are provided as a template for researchers to populate as data becomes available. For comparison, characteristic spectral features of related isoxazole derivatives are discussed.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

Table 3: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available	

Table 4: IR Spectral Data

Wavenumber (cm^{-1})	Assignment
Data not available	

Table 5: Mass Spectrometry Data

m/z	Fragmentation
Data not available	

Chemical Properties and Reactivity

The chemical reactivity of **4-iodo-5-methyl-3-phenylisoxazole** is largely dictated by the isoxazole ring and the C-I bond. The isoxazole moiety is a five-membered heterocycle known for its stability and participation in various chemical transformations.^[3] The iodine atom at the 4-position is a key feature, making the molecule a suitable substrate for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide array of derivatives.^[1]

The general reactivity of the isoxazole ring can be influenced by the nature of its substituents. The electron-withdrawing character of the isoxazole ring can affect the reactivity of the adjacent phenyl group.

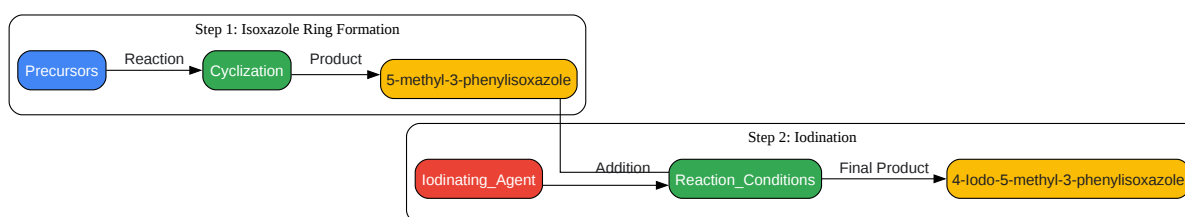
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **4-iodo-5-methyl-3-phenylisoxazole** are not explicitly available in the searched literature.

However, a general synthetic strategy can be inferred from the synthesis of related iodo-isoxazoles. A plausible approach involves the synthesis of the 5-methyl-3-phenylisoxazole core, followed by iodination at the 4-position.

General Synthetic Workflow

The synthesis of **4-Iodo-5-methyl-3-phenylisoxazole** would likely proceed through a two-step process: the formation of the isoxazole ring followed by iodination.



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Caption: General synthetic workflow for **4-Iodo-5-methyl-3-phenylisoxazole**.

Postulated Synthesis Protocol

- Step 1: Synthesis of 5-methyl-3-phenylisoxazole: This can be achieved through various methods, a common one being the reaction of a β -diketone with hydroxylamine.
- Step 2: Iodination of 5-methyl-3-phenylisoxazole: The synthesized isoxazole can then be subjected to electrophilic iodination at the 4-position. A common iodinating agent for such reactions is N-iodosuccinimide (NIS) in a suitable solvent.

Purification

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Analysis

The structure and purity of the synthesized **4-Iodo-5-methyl-3-phenylisoxazole** would be confirmed using a combination of analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the molecular structure and confirm the positions of the substituents.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

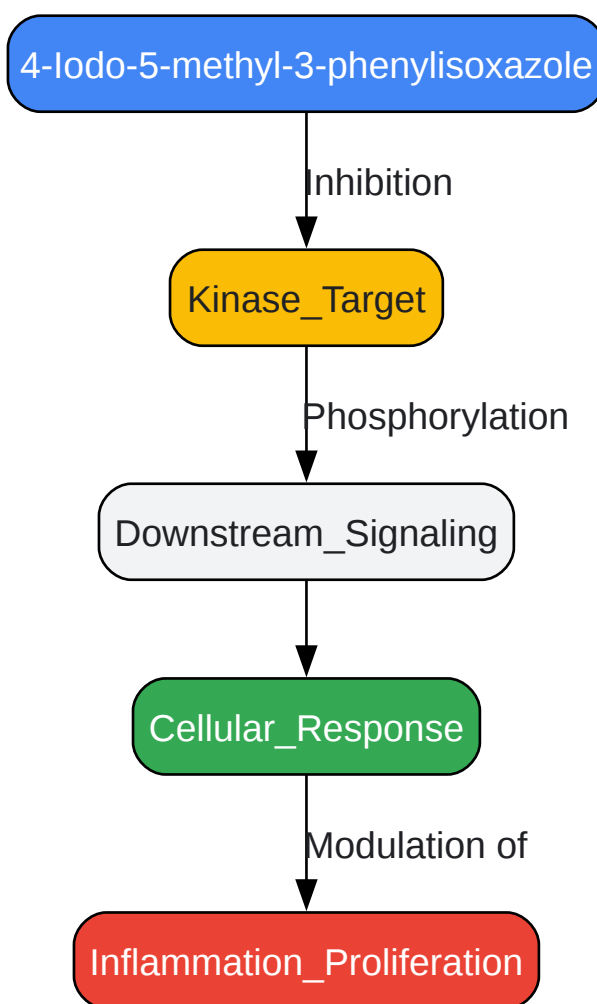
Biological Activity and Potential Applications

While specific biological studies on **4-Iodo-5-methyl-3-phenylisoxazole** are not widely reported, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of isoxazoles have been reported to exhibit a broad range of activities, including anti-inflammatory, analgesic, and anticancer properties.[3]

The general applications of **4-Iodo-5-methyl-3-phenylisoxazole** include its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1] The presence of the iodo group allows for its use in building molecular libraries for high-throughput screening in drug discovery programs.

Hypothetical Signaling Pathway Involvement

Given the reported anti-inflammatory and anticancer activities of some isoxazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in these diseases. For instance, some small molecule inhibitors target protein kinases involved in cell proliferation and inflammation.



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Caption: Hypothetical signaling pathway modulation by an isoxazole derivative.

Conclusion

4-Iodo-5-methyl-3-phenylisoxazole is a valuable building block for synthetic and medicinal chemists. While its basic chemical identity is established, there is a clear need for the scientific community to publish detailed experimental data, including its physicochemical properties, comprehensive spectral characterization, and specific biological activities. This guide serves as a starting point for researchers, summarizing the available information and providing a framework for future investigations into this promising molecule. The versatile reactivity offered by its structure suggests that **4-Iodo-5-methyl-3-phenylisoxazole** will continue to be a relevant compound in the pursuit of novel therapeutics and advanced materials.

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